molecular formula C7H6BrN3O B2579983 5-bromo-1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one CAS No. 1781902-24-6

5-bromo-1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one

Cat. No. B2579983
CAS RN: 1781902-24-6
M. Wt: 228.049
InChI Key: NBFRMKMCTFFODR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-bromo-1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one” is a derivative of pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as TRK inhibitors . TRKs (Tropomyosin receptor kinases) are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives involves scaffold hopping and computer-aided drug design . The commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine was iodized by NIS to obtain an intermediate, and then the NH of the intermediate was protected by PMB-Cl to produce the key intermediate .

Scientific Research Applications

Kinase Inhibitors

The heterocyclic compound pyrazolo[3,4-b]pyridine, including derivatives such as 5-bromo-1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one, has been extensively investigated for its application in the design of kinase inhibitors. Its ability to interact with kinases through multiple binding modes makes it a versatile scaffold for the development of inhibitors targeting a broad range of kinase enzymes. Patents from 2008 to the present have highlighted its utility, indicating its potential for creating potent and selective kinase inhibitors due to its structural flexibility and interaction capabilities within the kinase binding pocket (Wenglowsky, 2013).

Hybrid Catalysts in Synthesis

The pyranopyrimidine core, closely related to pyrazolo[3,4-b]pyridine structures, has shown significant importance in medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. Recent research has focused on developing synthetic pathways for related scaffolds using hybrid catalysts. These approaches utilize organocatalysts, metal catalysts, ionic liquids, and other innovative catalysts to develop derivatives with potential lead molecules for further medicinal exploration (Parmar, Vala, & Patel, 2023).

Medicinal Chemistry

Pyrazolines and related structures, including pyrazolo[3,4-d]pyrimidines, have been a focal point in medicinal chemistry due to their wide range of biological activities. These compounds are integral in developing new therapeutic agents with anticancer, anti-inflammatory, and antimicrobial properties. The structural similarity of these heterocycles to purines has led to significant interest in their therapeutic potential, showing promise across various disease conditions due to their versatile bioactivity profile (Shaaban, Mayhoub, & Farag, 2012).

Organophosphorus Chemistry

Organophosphorus compounds incorporating azoles, including pyrazolo[3,4-b]pyridine derivatives, have been studied for their unique chemical properties. These studies utilize NMR spectroscopy and quantum chemistry to understand their stereochemical structure, focusing on compounds with tetra-, penta-, and hexacoordinated phosphorus atoms. Such research highlights the potential of these compounds in developing novel materials and catalysts, reflecting the broader applicability of organophosphorus azoles in both organic synthesis and material science (Larina, 2023).

Mechanism of Action

Pyrazolo[3,4-b]pyridine derivatives, including “5-bromo-1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one”, have been evaluated for their activities to inhibit TRKA . TRKA is a subtype of TRKs, which are associated with the proliferation, differentiation, and survival of cells .

properties

IUPAC Name

5-bromo-1-methyl-2H-pyrazolo[3,4-b]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3O/c1-11-6-5(7(12)10-11)2-4(8)3-9-6/h2-3H,1H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBFRMKMCTFFODR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=N2)Br)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1781902-24-6
Record name 5-bromo-1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.